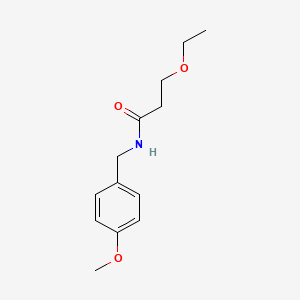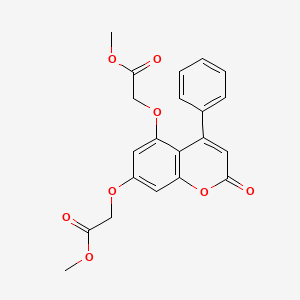![molecular formula C18H16N4O5S2 B11167689 2-(benzenesulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11167689.png)
2-(benzenesulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZENESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides and pyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both sulfonamide and pyrimidine moieties in its structure endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZENESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. One common method involves the coupling of a benzenesulfonyl chloride with an amine derivative of pyrimidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(BENZENESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(BENZENESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Medicine: Explored for its potential use in drug development, particularly as an antibacterial or antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(BENZENESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication. The pyrimidine moiety may also interact with nucleic acids, further enhancing its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: Widely used in combination with trimethoprim for its antibacterial effects.
Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.
Uniqueness
2-(BENZENESULFONYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its dual functionality, combining both sulfonamide and pyrimidine moieties. This dual functionality enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry where it can target multiple pathways.
Properties
Molecular Formula |
C18H16N4O5S2 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C18H16N4O5S2/c23-17(13-28(24,25)15-5-2-1-3-6-15)21-14-7-9-16(10-8-14)29(26,27)22-18-19-11-4-12-20-18/h1-12H,13H2,(H,21,23)(H,19,20,22) |
InChI Key |
BIUGRXQWPUAZKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-Phenethyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide](/img/structure/B11167620.png)
![2-(4-chlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11167626.png)
![4-(4-Chloro-2-methylphenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B11167627.png)
![N-[4-(butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B11167631.png)
![2-phenoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B11167639.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide](/img/structure/B11167642.png)

![N-[3-(dimethylamino)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B11167657.png)

![3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone](/img/structure/B11167663.png)

![N-(3,5-difluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167676.png)

